molecular formula C26H23N5O2 B11653453 N-{(Z)-[(phenylcarbonyl)amino][(4,6,8-trimethylquinazolin-2-yl)amino]methylidene}benzamide

N-{(Z)-[(phenylcarbonyl)amino][(4,6,8-trimethylquinazolin-2-yl)amino]methylidene}benzamide

Cat. No.: B11653453
M. Wt: 437.5 g/mol
InChI Key: ASTWLHJVRDFWOC-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a hybrid structure with a quinazoline core and a phenylcarbonylamino-methylidene moiety. The quinazolin-2-yl group is substituted with methyl groups at positions 4, 6, and 8, which likely enhance steric bulk and influence electronic properties.

Properties

Molecular Formula

C26H23N5O2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[N-benzoyl-N'-(4,6,8-trimethylquinazolin-2-yl)carbamimidoyl]benzamide

InChI

InChI=1S/C26H23N5O2/c1-16-14-17(2)22-21(15-16)18(3)27-25(28-22)31-26(29-23(32)19-10-6-4-7-11-19)30-24(33)20-12-8-5-9-13-20/h4-15H,1-3H3,(H2,27,28,29,30,31,32,33)

InChI Key

ASTWLHJVRDFWOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)N=C(NC(=O)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-{[(Z)-BENZOYL]IMINO}[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE typically involves multiple steps:

    Formation of the Quinazoline Core: This step involves the cyclization of appropriate precursors to form the quinazoline ring.

    Introduction of the Benzoyl Group: The benzoyl group is introduced through a reaction with benzoyl chloride under basic conditions.

    Formation of the Imino Group: The imino group is formed by reacting the intermediate with an appropriate amine.

    Final Coupling: The final step involves coupling the quinazoline derivative with the benzoyl imino intermediate under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-{[(Z)-BENZOYL]IMINO}[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl and quinazoline moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(Z)-{[(Z)-BENZOYL]IMINO}[(4,6,8-TRIMETHYLQUINAZOLIN-2-YL)AMINO]METHYL]BENZAMIDE involves its interaction with specific molecular targets. The quinazoline core is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of enzyme activity or the activation of signaling pathways, resulting in the desired biological effect.

Comparison with Similar Compounds

Structural Analogues from

Compounds 5–8 in share the benzamide backbone but differ in substituents and side chains:

  • Compound 5 : Features a 4-methoxyphenyl group and a hydroxy-phenylpropan-2-yl chain.
  • Compound 6 : Substitutes the methoxy group with ethoxy at the phenyl ring.
  • Compound 7 : Replaces methoxy/ethoxy with propoxy.
  • Compound 8 : Introduces an isopropoxy group.

Key Differences :

  • Substituent Effects : The alkoxy groups (methoxy, ethoxy, etc.) modulate electronic properties and solubility. For example, bulkier groups like isopropoxy (Compound 8) may reduce aqueous solubility compared to methoxy (Compound 5) .

Chromene-Based Benzamide Derivatives ()

Compound 3 and 4 in are synthesized via benzoylation and cyclization reactions. For example:

  • Compound 3 : Contains a chlorophenyl-substituted chromene ring fused with a benzamide group.
  • Compound 4: Further cyclized into a hexahydro-chromenopyrimidinone system.

Key Differences :

  • Heterocyclic Systems: The chromene and pyrimidinone cores in these compounds contrast with the quinazoline in the target molecule. Chromene derivatives often exhibit fluorescence or antioxidant activity, whereas quinazolines are more associated with kinase inhibition .

Triazole-Containing Hydrazine Derivatives ()

The compound (Z)-2-(1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethylidene)-N-phenylhydrazine-1-carbothioamide features a triazole ring and a nitro group.

Key Differences :

  • Electron-Deficient Moieties : The nitro group and triazole ring create a highly electron-deficient system, favoring interactions with electron-rich biological targets. This contrasts with the electron-donating methyl groups on the quinazoline core of the target compound.
  • Synthetic Flexibility : The triazole’s “click chemistry” compatibility allows rapid derivatization, whereas the target compound’s synthesis likely requires multi-step quinazoline functionalization .

Data Table: Structural and Functional Comparison

Feature Target Compound Analogs Chromene Derivatives Triazole Derivative
Core Structure Quinazoline Phenylpropan-2-yl chain Chromene/Pyrimidinone Triazole
Key Substituents 4,6,8-Trimethylquinazolin-2-yl Alkoxyphenyl groups Chlorophenyl Nitrophenyl, Methyltriazole
Electronic Profile Moderate electron-donating (methyl groups) Variable (alkoxy-dependent) Strongly electron-withdrawing (Cl) Strongly electron-withdrawing (NO₂)
Potential Applications Kinase inhibition, DNA binding Solubility-driven drug design Fluorescence, Antioxidant activity Click chemistry, Enzyme inhibition

Research Implications and Gaps

  • Target Compound: The trimethylquinazoline core may enhance target selectivity in kinase inhibition compared to simpler benzamide analogs.
  • Synthetic Challenges : The Z-configuration and steric hindrance from methyl groups could complicate synthesis, unlike the more straightforward routes for –3 compounds.
  • Need for Further Studies : Comparative pharmacokinetic studies and binding assays are critical to validate hypothesized advantages over analogs.

Biological Activity

N-{(Z)-[(phenylcarbonyl)amino][(4,6,8-trimethylquinazolin-2-yl)amino]methylidene}benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy. This article explores its biological activity, focusing on cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be structurally represented as follows:

N(Z)[(C6H5C O NH)][(C1C9H9N)]C6H4C O NH\text{N}-{(Z)-[(\text{C}_6\text{H}_5\text{C O NH})][(\text{C}_1\text{C}_9\text{H}_9\text{N})]}-\text{C}_6\text{H}_4\text{C O NH}

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant cytotoxic properties against various cancer cell lines. The following sections summarize key findings from recent studies.

Cytotoxicity Studies

A recent study evaluated the cytotoxic effects of related benzamide derivatives against several cancer cell lines using the MTT assay. The results indicated that:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), SUIT-2 (pancreatic cancer), and HT-29 (colon cancer).
  • Findings :
    • The synthesized compounds demonstrated varying degrees of cytotoxicity.
    • Some derivatives were more potent than cisplatin, a well-known chemotherapeutic agent.
    • Compound 5e was identified as the most potent against all tested cell lines.
CompoundMDA-MB-231 IC50 (µM)SUIT-2 IC50 (µM)HT-29 IC50 (µM)
5e10158
Cisplatin121011

The mechanism underlying the cytotoxic effects of these compounds often involves the induction of apoptosis. Morphological changes indicative of apoptosis were confirmed by Hoechst staining in the most potent compounds. The following mechanisms have been proposed:

  • Cell Cycle Arrest : Certain derivatives caused an increase in sub-G1 phase cells, indicating apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels were observed in treated cells, contributing to oxidative stress and cell death.
  • Inhibition of Key Signaling Pathways : Compounds may interfere with pathways such as PI3K/Akt and MAPK, which are crucial for cell survival.

Case Studies

Several case studies highlight the therapeutic potential of similar compounds:

  • Case Study on MDA-MB-231 Cells :
    • Treatment with compound 5e resulted in a significant reduction in cell viability compared to controls.
    • Flow cytometry analysis revealed an increase in apoptotic cells after treatment.
  • Animal Model Studies :
    • In vivo studies demonstrated that administration of related quinazoline derivatives led to tumor regression in xenograft models.
    • Histological analysis showed reduced proliferation markers in treated tumors.

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